Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate is an organophosphorus compound characterized by the presence of both phosphonate and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate typically involves the reaction of diphenylphosphite with diethoxyphosphorylamine under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation . The reaction proceeds via nucleophilic substitution, where the amino group replaces one of the phenoxy groups on the diphenylphosphite.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The product is typically purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a precursor for the preparation of phosphine ligands and catalysts .
Biology and Medicine
It is also being investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphite: Similar in structure but lacks the amino group.
Diethylphosphonate: Contains ethyl groups instead of phenyl groups.
Phosphonopeptides: Peptide analogs with phosphonate groups.
Uniqueness
Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate is unique due to the presence of both phosphonate and amino groups, which confer distinct reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
CAS No. |
52089-41-5 |
---|---|
Molecular Formula |
C17H23NO6P2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-1-diphenoxyphosphorylmethanamine |
InChI |
InChI=1S/C17H23NO6P2/c1-3-21-26(20,22-4-2)18-15-25(19,23-16-11-7-5-8-12-16)24-17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3,(H,18,20) |
InChI Key |
OGSWOQUSFOJYSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.